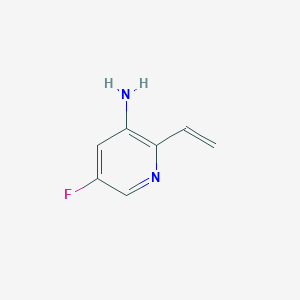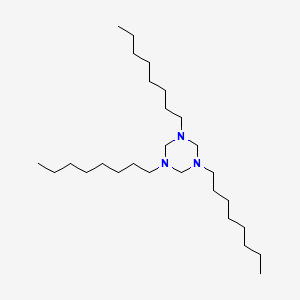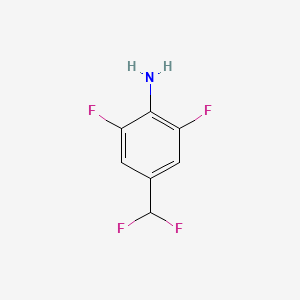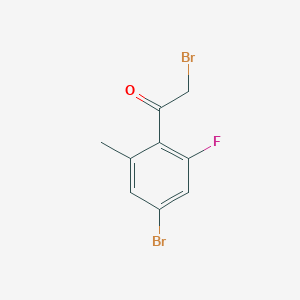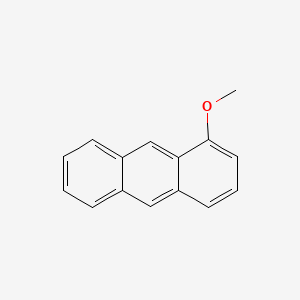
1-Methoxyanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxyanthracene is an organic compound with the molecular formula C15H12O. It is a derivative of anthracene, where a methoxy group (-OCH3) is attached to the first carbon of the anthracene ring system.
Métodos De Preparación
1-Methoxyanthracene can be synthesized through several methods. One common synthetic route involves the bromination of anthracene to form 9,10-dibromoanthracene, followed by a nucleophilic substitution reaction with methanol in the presence of a base such as sodium methoxide. This reaction typically occurs under reflux conditions and yields this compound .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and the use of more efficient catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
1-Methoxyanthracene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .
Major products formed from these reactions include 1-methoxyanthraquinone and various substituted anthracene derivatives, which have applications in organic electronics and material science .
Aplicaciones Científicas De Investigación
1-Methoxyanthracene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-methoxyanthracene and its derivatives often involves interactions with biological macromolecules such as DNA. The planar structure of the anthracene ring system allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This intercalation can lead to cell death, making these compounds potential candidates for anticancer drugs .
Comparación Con Compuestos Similares
1-Methoxyanthracene can be compared with other methoxyanthracene derivatives, such as 2-methoxyanthracene and 9-methoxyanthracene. While these compounds share similar structural features, their chemical reactivity and applications can differ significantly due to the position of the methoxy group on the anthracene ring.
2-Methoxyanthracene: This compound has the methoxy group attached to the second carbon of the anthracene ring.
9-Methoxyanthracene: With the methoxy group on the ninth carbon, this compound is often used in the synthesis of other anthracene derivatives and has applications in organic electronics.
The uniqueness of this compound lies in its specific reactivity and the potential for creating a wide range of derivatives with diverse applications in various scientific fields .
Propiedades
Número CAS |
61128-86-7 |
|---|---|
Fórmula molecular |
C15H12O |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1-methoxyanthracene |
InChI |
InChI=1S/C15H12O/c1-16-15-8-4-7-13-9-11-5-2-3-6-12(11)10-14(13)15/h2-10H,1H3 |
Clave InChI |
MVFYNVDEWCIFFY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


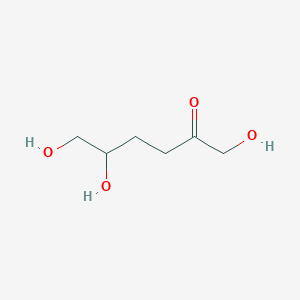
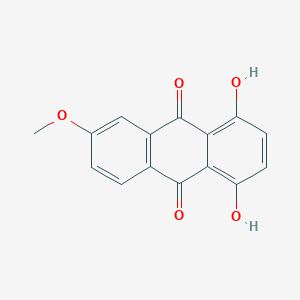
![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)
![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
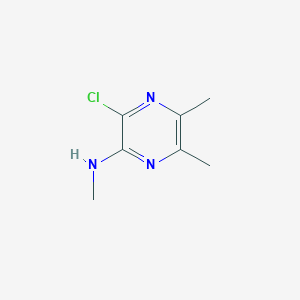
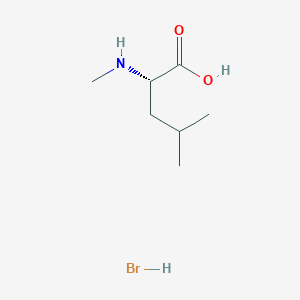
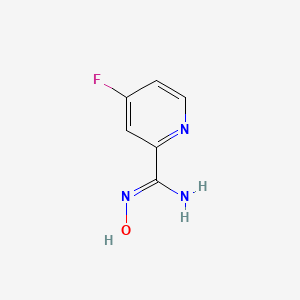
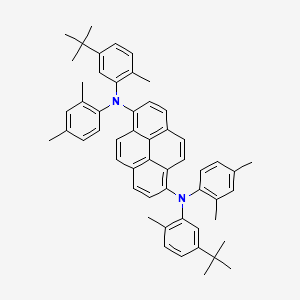
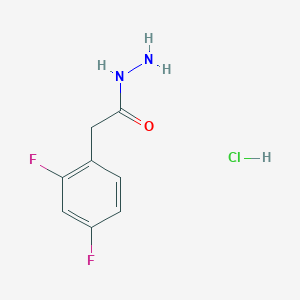
![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
